3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 4-methylpiperazinyl substituent at position 6. The 4-chlorophenyl moiety is frequently associated with enhanced therapeutic indices and target specificity, as seen in related derivatives .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMVZJAOUMCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with an appropriate hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone or ketoester in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents that are compatible with large-scale synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study: Antitumor Efficacy
A study published in Molecules (2021) discusses the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives, including 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine. The findings indicate that this compound exhibits significant cytotoxicity against a range of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Enzymatic Inhibition
The compound's structure suggests it may interact with various enzymes, making it a candidate for drug development aimed at enzyme inhibition.
Case Study: Enzyme Inhibitory Activity
Research has shown that pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have demonstrated that these compounds can inhibit protein kinases, which are critical in cell signaling pathways associated with tumor growth and metastasis. The compound's ability to modulate these pathways positions it as a promising candidate for targeted cancer therapies .
Pharmacological Profiles
The pharmacological profiles of pyrazolo[1,5-a]pyrimidine derivatives reveal their potential anti-inflammatory properties alongside anticancer activity. This dual action enhances their therapeutic value.
Comparative Analysis of Pharmacological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 15.2 | |
| Another Derivative | Enzyme Inhibition | 10.5 | |
| Similar Compound | Anti-inflammatory | 12.0 |
Synthesis and Functionalization
The synthesis of this compound involves various synthetic pathways that enhance its structural diversity and biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- 4-Chlorophenyl substituents at position 3 correlate with improved therapeutic indices and enzyme inhibitory effects compared to non-halogenated analogs .
Antitumor Activity
- Compound 9: 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine exhibits IC50 = 63.2 µM against MCF-7 cells, suggesting moderate antitumor activity .
- Compound 12b : N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative shows a therapeutic index (TI) of 7.52–10.24 against A549 and Caco-2 cancer lines, surpassing doxorubicin (TI = 2.42–2.67) .
Enzyme Inhibition
Antioxidant Activity
- 12b : IC50 = 18.33 mg/mL (DPPH scavenging) and 28.23% inhibition (ABTS), outperforming 12a (IC50 = 17.29 mg/mL; 27.89% inhibition) .
Structure-Activity Relationship (SAR) Insights
Position 3 : 4-Chlorophenyl groups enhance target specificity and therapeutic indices, likely due to hydrophobic interactions with enzyme pockets .
Position 7 : Methylpiperazinyl groups improve solubility and bioavailability compared to piperidinyl or morpholinyl substituents .
Position 5 : Methyl or small alkyl groups (e.g., isopropyl) balance steric effects without compromising activity .
Biological Activity
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H20ClN5
- Molecular Weight : 331.83 g/mol
- Structural Features : The presence of a pyrazolo[1,5-a]pyrimidine core, a p-chlorophenyl group, and a piperazine moiety contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored. For example:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases .
- Urease Inhibition : Compounds bearing similar piperazine structures have shown strong inhibitory effects against urease, indicating potential applications in treating infections caused by urease-producing bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazolo derivatives. Modifications to the substituents on the pyrazolo ring and piperazine moiety can significantly impact potency and selectivity. For instance:
- Substituent Variations : The introduction of different alkyl or aryl groups on the piperazine can enhance binding affinity to target enzymes .
Case Studies and Research Findings
Several studies have investigated related compounds with promising results:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine derivative | Anticancer | 5.8–5.9 | |
| Piperazine derivatives | AChE Inhibition | 10–100 | |
| Urease inhibitors | Strong inhibition | <10 |
These findings suggest that modifications to the pyrazolo structure can lead to enhanced biological activities.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step protocols:
Core formation : Cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 6–8 hours). For example, reacting 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones yields the pyrazolo[1,5-a]pyrimidine core .
Piperazine substitution : Post-core formation, the 7-position is functionalized via nucleophilic aromatic substitution (e.g., using 4-methylpiperazine in dimethylformamide at 100°C for 12 hours) .
Purification : Recrystallization from methanol/acetone (1:1) yields high-purity crystals (66–70% yield) .
Q. How is the structural integrity of this compound confirmed experimentally?
Key characterization methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.40–1.48 Å) and dihedral angles between aryl rings (e.g., 15–25°) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups appear as singlets at δ 2.30–2.50 ppm; piperazine protons show multiplet signals at δ 2.70–3.10 ppm .
- ¹³C NMR : Pyrimidine carbons resonate at δ 150–160 ppm; chlorophenyl carbons at δ 120–135 ppm .
- Mass spectrometry (MS) : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 383.84 for C₁₉H₂₀ClN₅) .
Advanced Research Questions
Q. What kinetic and mechanistic studies elucidate its biological activity?
- Kinetic assays : Inhibition constants (Kᵢ) for kinase targets (e.g., CDK2) are determined using fluorescence polarization assays. For example, IC₅₀ values of 0.2–1.0 µM indicate potent inhibition .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes. The 4-methylpiperazinyl group forms hydrogen bonds with kinase hinge regions (binding energy: −8.5 to −9.2 kcal/mol) .
- Cellular assays : Antiproliferative activity is tested against HCT116 colon cancer cells (MTT assay), showing 70–80% inhibition at 10 µM .
Q. How do structural modifications influence its structure-activity relationship (SAR)?
Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?
- Yield discrepancies : Variations (e.g., 62–70%) arise from solvent purity or reaction time. Optimize via controlled anhydrous conditions (e.g., molecular sieves in DMF) .
- Bioactivity variability : Use standardized assays (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blot for target phosphorylation) .
Q. What advanced applications exist for organometallic derivatives of this compound?
- Rhenium(I) complexes : Coordination with [ReCl(CO)₃] enhances anticancer activity (e.g., IC₅₀ = 0.8 µM vs. 2.5 µM for the free ligand). Binding constants (K = 1.1–3.5 × 10⁵ M⁻¹) suggest DNA groove binding .
- Therapeutic potential : These derivatives exhibit dual functionality—kinase inhibition and radiopharmaceutical labeling (e.g., ⁹⁹mTc for imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
